molecular formula C14H17ClO2 B8678836 [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol

[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol

Cat. No.: B8678836
M. Wt: 252.73 g/mol
InChI Key: MRLWHIGSGDMZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol is an organic compound that belongs to the class of pyran derivatives This compound features a pyran ring substituted with a chlorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through a cyclization process to form the pyran ring, followed by reduction to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and catalyst efficiency are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-carboxylic acid.

    Reduction: Formation of 4-(4-chlorophenyl)-6,6-dimethyl-5,6-dihydro-2h-pyran-3-yl)methanol.

    Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study the interactions of pyran derivatives with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the pyran ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-chlorophenyl)methanol: A compound with three chlorophenyl groups attached to a central carbon atom.

    4-Chlorobenzyl alcohol: A simpler structure with a single chlorophenyl group attached to a methanol group.

    (4-(4-Chlorophenyl)thiazol-2-yl)methanol: A compound with a thiazole ring instead of a pyran ring.

Uniqueness

[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol is unique due to its combination of a pyran ring with a chlorophenyl group. This structure provides distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol

InChI

InChI=1S/C14H17ClO2/c1-14(2)7-13(11(8-16)9-17-14)10-3-5-12(15)6-4-10/h3-6,16H,7-9H2,1-2H3

InChI Key

MRLWHIGSGDMZNM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(CO1)CO)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 38C (1.6 g) in ether (20 mL) was added LiAlH4 (1.2 g). The mixture was stirred at room temperature for 4 hours. The mixture was acidified carefully with 5% aqueous HCl and extracted with ethyl acetate (100 mL×3) and the combined organic layers were washed with water, brine and dried over Na2SO4. After filtration and evaporation of solvent, the crude product was loaded on a column and eluted with 10% ethyl acetate in hexane to give the product.
Quantity
1.6 g
Type
reactant
Reaction Step One
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1.2 g
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reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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